molecular formula C18H18N6 B2704718 2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile CAS No. 860786-29-4

2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile

Cat. No.: B2704718
CAS No.: 860786-29-4
M. Wt: 318.384
InChI Key: CCBOUNDSTIJLEX-UHFFFAOYSA-N
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Description

2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile is a useful research compound. Its molecular formula is C18H18N6 and its molecular weight is 318.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Revisions

Tales of the Unexpected in Synthesis of Polyfunctional Heteroaromatics
Research has revealed new rearrangements and corrected several erroneous structural assignments of complex heterocyclic compounds through crystallographic studies. These investigations have led to the discovery of novel compounds and revised understanding of their structures, significantly impacting the synthesis of polyfunctional heteroaromatics (Moustafa et al., 2017).

Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been identified as valuable for creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, showing great promise for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors (Lipunova et al., 2018).

Complex Compound Chemistry

Fascinating Variability in the Chemistry and Properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their Complexes
This review summarizes the preparation, properties, and complex compounds of certain ligands, demonstrating the breadth of potential applications and the important properties such as spectroscopic characteristics and biological activity (Boča et al., 2011).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The Diversity of Heterocyclic N-oxide Molecules Highlights on their Potential in Organic Synthesis, Catalysis and Drug Applications


Heterocyclic N-oxide derivatives, including those from pyridine and indazole, have shown significant versatility in synthesis, catalysis, and medicinal applications. These compounds have demonstrated anticancer, antibacterial, and anti-inflammatory activities, underscoring their potential in drug development (Li et al., 2019).

Pyrazine Derivatives in Pharmacology

Pyrazine Derivatives A Patent Review (2008 – Present)


Pyrazine derivatives exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The review emphasizes the diversity and significance of pyrazine derivatives in pharmaceutical research, highlighting their therapeutic potential (Ferreira & Kaiser, 2012).

Properties

IUPAC Name

12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-13-16-8-9-23(12-14-6-4-3-5-7-14)22(2)18(16)24-17(21-13)15(10-19)11-20-24/h3-7,11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBOUNDSTIJLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN(N3C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323055
Record name 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860786-29-4
Record name 12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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